molecular formula C16H14OS B13094833 2-(3-Oxo-3-phenylpropyl)thiobenzaldehyde

2-(3-Oxo-3-phenylpropyl)thiobenzaldehyde

Cat. No.: B13094833
M. Wt: 254.3 g/mol
InChI Key: UDLMDOFLRAXYGR-UHFFFAOYSA-N
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Description

2-(3-Oxo-3-phenylpropyl)thiobenzaldehyde is an organic compound that features a thiobenzaldehyde group attached to a 3-oxo-3-phenylpropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Oxo-3-phenylpropyl)thiobenzaldehyde typically involves the reaction of thiobenzaldehyde with a suitable precursor that contains the 3-oxo-3-phenylpropyl group. One common method involves the use of 1-phenylprop-2-yn-1-ol and isoindoline-1,3-dione as starting materials. These compounds are dissolved in toluene, and the reaction is catalyzed by silver carbonate (Ag2CO3) and octahydropyrimido[1,2-α]azepine under reflux conditions at 363 K for 12 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-Oxo-3-phenylpropyl)thiobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiobenzaldehyde group to a thiol or thioether.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiobenzaldehyde group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

2-(3-Oxo-3-phenylpropyl)thiobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Oxo-3-phenylpropyl)thiobenzaldehyde involves its interaction with molecular targets such as enzymes and proteins. The thiobenzaldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Oxo-3-phenylpropyl)isoindoline-1,3-dione: A structurally similar compound with a different functional group.

    Thiobenzaldehyde: The parent compound with a simpler structure.

    Phenylpropyl derivatives: Compounds with similar side chains but different functional groups.

Uniqueness

2-(3-Oxo-3-phenylpropyl)thiobenzaldehyde is unique due to the presence of both the thiobenzaldehyde and 3-oxo-3-phenylpropyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H14OS

Molecular Weight

254.3 g/mol

IUPAC Name

2-(3-oxo-3-phenylpropyl)thiobenzaldehyde

InChI

InChI=1S/C16H14OS/c17-16(14-7-2-1-3-8-14)11-10-13-6-4-5-9-15(13)12-18/h1-9,12H,10-11H2

InChI Key

UDLMDOFLRAXYGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCC2=CC=CC=C2C=S

Origin of Product

United States

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